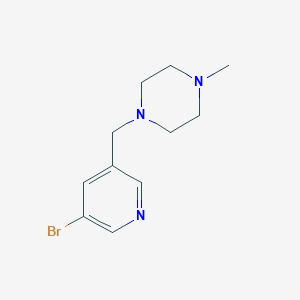

1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine

Description

BenchChem offers high-quality 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(5-bromopyridin-3-yl)methyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-14-2-4-15(5-3-14)9-10-6-11(12)8-13-7-10/h6-8H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLYUHYLQWGTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728950 | |

| Record name | 1-[(5-Bromopyridin-3-yl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160924-36-6 | |

| Record name | 1-[(5-Bromopyridin-3-yl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of the Bromopyridine-Piperazine Scaffold

The convergence of the bromopyridine and piperazine moieties in a single molecular entity creates a scaffold of significant interest in modern medicinal chemistry. The pyridine ring is a cornerstone heterocycle in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The bromine substituent serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification and structure-activity relationship (SAR) studies.[3]

Simultaneously, the piperazine motif is a prevalent "privileged scaffold" in drug discovery.[4] Its inclusion often enhances the pharmacokinetic properties of a lead compound, improving aqueous solubility and bioavailability. The tertiary amine of the 4-methylpiperazine group is basic, allowing for salt formation, which is crucial for formulation and delivery. This guide provides a detailed, field-proven methodology for the synthesis and rigorous characterization of the title compound, 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a valuable building block for drug discovery programs.

Synthesis Strategy: Reductive Amination

The most direct and reliable method for constructing the target molecule is a one-pot reductive amination. This strategy is widely employed in pharmaceutical synthesis due to its efficiency and operational simplicity.[5][6] The core transformation involves the reaction between 5-Bromonicotinaldehyde and 1-methylpiperazine.

The logic of this approach is sound:

-

Convergent Synthesis: Two readily available building blocks are combined in a single key step, maximizing efficiency.

-

Mechanism Control: The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ. The choice of a mild reducing agent is critical to prevent the undesired reduction of the starting aldehyde.

-

High Atom Economy: The primary byproduct is water, making this a relatively clean and environmentally conscious method.

The overall synthetic transformation is depicted below:

Caption: High-level overview of the reductive amination synthesis.

Detailed Experimental Protocol

This protocol is designed for robustness and reproducibility in a standard laboratory setting.

3.1. Materials and Reagents

-

5-Bromonicotinaldehyde (CAS: 113118-81-3), >97% purity[7][8]

-

1-Methylpiperazine (CAS: 109-01-3), >99% purity[9]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃), >95% purity

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

3.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-Bromonicotinaldehyde (1.86 g, 10.0 mmol, 1.0 equiv).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (100 mL). To this solution, add 1-methylpiperazine (1.20 g, 12.0 mmol, 1.2 equiv) dropwise at room temperature. Stir the resulting mixture for 20-30 minutes.

-

Causality Insight: Pre-mixing the aldehyde and amine allows for the formation of the hemiaminal and subsequent iminium ion, which is the species that will be reduced. A slight excess of the amine helps to drive this equilibrium forward.

-

-

Reductant Addition: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 15 minutes.

-

Expertise Note: NaBH(OAc)₃ is the reducing agent of choice for this transformation. It is mild enough not to reduce the starting aldehyde and is selective for the protonated imine (iminium ion). Its addition should be controlled as the reaction can be mildly exothermic.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10:1 DCM:Methanol with 1% triethylamine. The disappearance of the starting aldehyde spot (visualized under UV light) indicates reaction completion.

-

Aqueous Workup (Quenching): Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Trustworthiness Check: This step neutralizes the acidic byproducts (acetic acid) from the reducing agent and removes any unreacted starting materials or water-soluble components.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically of high purity. If necessary, it can be further purified by flash column chromatography on silica gel, eluting with a gradient of dichloromethane to 95:5 dichloromethane:methanol.

Mechanistic Deep Dive

The reductive amination proceeds in two key stages within the same pot.[5]

Caption: The two-stage mechanism of reductive amination.

-

Stage 1: Iminium Ion Formation: The secondary amine (1-methylpiperazine) attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent loss of a water molecule to form a transient, highly electrophilic iminium ion. This step is often the rate-determining step and can be facilitated by mild acidic conditions.[5]

-

Stage 2: Reduction: The hydride (H⁻) delivered from sodium triacetoxyborohydride attacks the iminium ion's carbon atom, reducing the C=N double bond to a C-N single bond, yielding the final tertiary amine product.[5]

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a suite of analytical techniques must be employed.

5.1. Spectroscopic Data

The following tables summarize the expected data based on the compound's structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.55 | d | 1H | H-2 (Pyridine) | Deshielded proton ortho to pyridine nitrogen. |

| ~8.48 | d | 1H | H-6 (Pyridine) | Deshielded proton ortho to pyridine nitrogen. |

| ~7.75 | t | 1H | H-4 (Pyridine) | Proton between two electronegative substituents. |

| ~3.50 | s | 2H | -CH₂- (Benzylic) | Methylene protons connecting the two rings. |

| ~2.45 | br s | 8H | Piperazine Ring | Broad signal for the eight equivalent protons on the piperazine ring. |

| ~2.28 | s | 3H | -CH₃ (Methyl) | Singlet for the N-methyl group protons. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150.8 | C-6 (Pyridine) |

| ~148.5 | C-2 (Pyridine) |

| ~140.2 | C-4 (Pyridine) |

| ~135.0 | C-3 (Pyridine, C-CH₂) |

| ~120.5 | C-5 (Pyridine, C-Br) |

| ~58.0 | -CH₂- (Benzylic) |

| ~55.1 | Piperazine -CH₂- |

| ~53.0 | Piperazine -CH₂- |

| ~46.0 | -CH₃ (Methyl) |

5.2. Mass Spectrometry

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: The high-resolution mass spectrum (HRMS) should show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

[M+H]⁺ (calc.): 270.0711

-

[M+H]⁺ (found): Should be within 5 ppm of the calculated value.

-

Safety Precautions

-

5-Bromonicotinaldehyde: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

-

1-Methylpiperazine: Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Harmful or toxic if inhaled.[9]

-

Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye damage.

-

Dichloromethane: Suspected of causing cancer.

All manipulations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

References

-

MDPI. (2023-01-12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

National Institutes of Health (NIH). Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. Retrieved from [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

ResearchGate. The medicinal chemistry of piperazines: A review. Retrieved from [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

-

PubMed. One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. Retrieved from [Link]

-

Pharmaffiliates. CAS No : 113118-81-3 | Product Name : 5-Bromonicotinaldehyde. Retrieved from [Link]

- Google Patents. Process for preparing 5-bromonicotinic acid.

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

-

ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

-

National Institutes of Health (NIH). 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem. Retrieved from [Link]

-

National Institutes of Health (NIH). 1-Amino-4-methylpiperazine | C5H13N3 | CID 81349 - PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 113118-81-3 Cas No. | 5-Bromonicotinaldehyde | Apollo [store.apolloscientific.co.uk]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine

Abstract

The successful development of an active pharmaceutical ingredient (API) is fundamentally reliant on a comprehensive understanding of its physicochemical properties. These characteristics govern a molecule's behavior from formulation and manufacturing to its pharmacokinetic and pharmacodynamic profile in vivo. This technical guide provides an in-depth analysis of the core physicochemical properties of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a heterocyclic compound featuring bromopyridine and methylpiperazine moieties. Due to the limited publicly available experimental data for this specific molecule (CAS 1160924-36-6), this paper establishes a robust framework for its characterization. It combines foundational molecular data with predicted values and outlines authoritative, field-proven experimental protocols for determining critical parameters such as lipophilicity, solubility, pKa, solid-state characteristics, and chemical stability. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical methodologies required for a thorough physicochemical evaluation.

Molecular Identity and Structure

A precise understanding of a compound's structure is the bedrock of its physicochemical characterization. 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a substituted piperazine derivative with a molecular structure that suggests specific and predictable chemical behaviors, namely basicity and moderate lipophilicity, which are critical to its function as a potential therapeutic agent.

Chemical Structure

The molecule consists of a 3,5-substituted pyridine ring, where a bromine atom is at the 5-position and a methyl group linked to a 4-methylpiperazine ring is at the 3-position.

Caption: 2D Structure of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.

Key Molecular Identifiers

Summarizing the core identifiers in a structured format ensures clarity and facilitates data retrieval from chemical databases and literature.

| Property | Value | Source |

| IUPAC Name | 1-((5-bromopyridin-3-yl)methyl)-4-methylpiperazine | - |

| CAS Number | 1160924-36-6 | [1][2] |

| Molecular Formula | C₁₁H₁₆BrN₃ | [1][2] |

| Molecular Weight | 270.17 g/mol | [1][2] |

| SMILES Code | CN1CCN(CC2=CC(Br)=CN=C2)CC1 | [1] |

Core Physicochemical Properties: Data and Methodologies

The following sections detail the most critical physicochemical properties influencing a drug candidate's developability. Each section provides an expert rationale for the property's importance, presents available data (or establishes a framework for its acquisition), and includes a detailed, authoritative protocol for its experimental determination.

Acidity/Basicity (pKa)

Expertise & Experience: The pKa, or acid dissociation constant, is arguably one of the most influential physicochemical parameters. It dictates the degree of ionization of a molecule at a given pH. For 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, its ionization state at physiological pH (approx. 7.4) will profoundly affect its aqueous solubility, membrane permeability, and binding affinity to its biological target. The structure contains three basic nitrogen atoms: one on the pyridine ring and two within the piperazine ring. The tertiary amine in the piperazine ring (N-methyl) is expected to be the most basic center, followed by the other piperazine nitrogen, and finally the pyridine nitrogen, which is the least basic. Accurately determining these pKa values is essential for predicting in vivo behavior and for developing suitable salt forms.[3][4]

Trustworthiness (Predicted Data): While experimental data is not available, based on published values for 1-methylpiperazine and pyridine, we can estimate the pKa values. The pKa of 1-methylpiperazine is approximately 9.0, and the pKa of pyridine is around 5.2. The electronic effects of the bromine and the piperazinylmethyl substituents on the pyridine ring will modulate its basicity.

| Ionizable Center | Estimated pKa | Rationale |

| Piperazine N4 (methylated) | ~8.5 - 9.5 | Expected to be the most basic site. |

| Piperazine N1 | ~4.5 - 5.5 | Basicity reduced due to proximity to the aromatic ring. |

| Pyridine N | ~3.0 - 4.0 | Basicity is significantly reduced by the electron-withdrawing bromo-substituent. |

Authoritative Grounding (Experimental Protocol): Potentiometric titration is the gold-standard method for pKa determination due to its precision and reliability.[5][6][7]

Protocol: pKa Determination by Potentiometric Titration

-

Preparation: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[5] Prepare a 1-2 mM solution of the test compound in deionized water or a suitable co-solvent if solubility is low.[5] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[4]

-

Titration Setup: Place the sample solution in a thermostatted vessel (25 °C) and purge with nitrogen to prevent CO₂ absorption.[4][5]

-

Acidification: Add a standardized solution of 0.1 M HCl to lower the initial pH to ~2.0, ensuring all basic centers are protonated.

-

Titration: Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.[5]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions on the titration curve.[5] Specialized software can be used to refine the pKa values from the titration data.[4]

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption and bioavailability.[8] For a basic compound like 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, solubility is expected to be highly pH-dependent. At low pH (e.g., in the stomach), where the nitrogen atoms are protonated, the molecule will exist as a salt and exhibit higher solubility. As the pH increases (e.g., in the intestine), the free base will predominate, likely leading to a significant decrease in solubility. Understanding this pH-solubility profile is crucial for predicting oral absorption and for designing formulations that can maintain the drug in solution.

Trustworthiness (Data Framework): No experimental solubility data for this compound is publicly available. A comprehensive analysis requires determining the equilibrium solubility across a physiologically relevant pH range.

| pH | Expected Solubility | Rationale |

| 1.2 (Simulated Gastric Fluid) | High | The molecule is fully protonated, forming a soluble salt. |

| 4.5 (Upper Intestine) | Intermediate | Partial protonation; solubility decreases as the free base begins to form. |

| 6.8 (Lower Intestine) | Low | The molecule is predominantly in its less soluble free base form. |

Authoritative Grounding (Experimental Protocol): The shake-flask method is the most widely accepted technique for determining equilibrium solubility and is recommended by regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies.[8][9][10]

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Media Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8).[9]

-

Sample Preparation: Add an excess amount of the solid compound to flasks containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[9]

-

Equilibration: Seal the flasks and agitate them in a temperature-controlled shaker bath (e.g., 37 ± 1 °C) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.[9][11]

-

Phase Separation: After equilibration, allow the samples to settle. Separate the saturated aqueous phase from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).[11][12]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pH Measurement: Measure the pH of the final saturated solution to confirm it has not changed during the experiment.

-

Replication: The experiment should be performed in triplicate for each pH condition.[11]

Solid-State Properties

Expertise & Experience: The solid-state form of an API can have a dramatic impact on its stability, solubility, dissolution rate, and manufacturability.[13] Many APIs can exist in multiple crystalline forms (polymorphs) or as an amorphous solid.[13] Each form has a unique crystal lattice and, therefore, distinct physical properties. Identifying the most stable polymorph is a critical step in drug development to prevent form conversion during storage, which could alter the drug product's performance.[13][14]

Trustworthiness (Data Framework): Specific data on the solid-state properties of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine are not publicly available. A thorough characterization would involve screening for polymorphs and characterizing the primary solid form using the techniques below.

Authoritative Grounding (Experimental Techniques): A combination of X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) is the standard approach for comprehensive solid-state characterization.[15][16]

-

X-ray Powder Diffraction (XRPD): This is the definitive technique for identifying crystalline phases.[14][17] Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph.[16] XRPD is essential for polymorph screening, confirming batch-to-batch consistency, and detecting form changes during stability studies.[13][14]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[15][18][19] It is used to determine the melting point, enthalpy of fusion, and to detect phase transitions, such as the conversion from one polymorph to another.[15][20] This information is vital for assessing purity and physical stability.

-

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It is primarily used to detect the presence of solvates (hydrates) by identifying weight loss at specific temperatures corresponding to the boiling point of the solvent.

Chemical Stability and Forced Degradation

Expertise & Experience: Assessing the intrinsic chemical stability of an API is a regulatory requirement and is crucial for determining appropriate storage conditions, re-test periods, and shelf-life.[21][22] Forced degradation studies, or stress testing, are performed to identify likely degradation products and establish the degradation pathways of the molecule.[21][22][23] These studies expose the API to harsh conditions (acid, base, oxidation, heat, light) to accelerate decomposition.[23][24] The results are fundamental for developing and validating a stability-indicating analytical method—a method that can accurately quantify the API in the presence of its degradation products.[21][25]

Trustworthiness (Data Framework): No stability data for this compound is available. A forced degradation study would be required to understand its stability profile.

| Stress Condition | Expected Degradation Pathway |

| Acid/Base Hydrolysis | The molecule is likely stable to hydrolysis due to the absence of labile functional groups like esters or amides. |

| Oxidation (e.g., H₂O₂) | The piperazine ring and the benzylic methylene bridge could be susceptible to oxidation. |

| Thermal | Degradation at elevated temperatures needs to be evaluated to determine handling and storage limits.[24] |

| Photolytic | The bromopyridine ring is an aromatic system that could be susceptible to photodegradation.[24] |

Authoritative Grounding (Experimental Protocol): The protocol for forced degradation studies is guided by ICH Q1A(R2) guidelines.[23] The goal is to achieve a target degradation of 5-20% to ensure that primary and secondary degradation products can be reliably detected.[23][24]

Protocol: Forced Degradation Study

-

Acid Hydrolysis: Dissolve the API in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period. Neutralize the sample before analysis.

-

Base Hydrolysis: Dissolve the API in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a defined period. Neutralize the sample before analysis.

-

Oxidation: Treat a solution of the API with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid API to elevated temperatures (e.g., 80°C) in a stability chamber.

-

Photostability: Expose the solid API and a solution of the API to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[24]

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating all degradation products from the parent API. Peak purity analysis should be performed to ensure no degradants co-elute with the main peak.[21]

Summary and Implications for Drug Development

Based on its chemical structure, 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a basic compound with multiple sites for protonation. This predicts a pH-dependent aqueous solubility profile, which will be a dominant factor in its oral absorption. The presence of both a lipophilic bromopyridine moiety and a hydrophilic piperazine ring suggests a balanced lipophilicity, which is often favorable for crossing biological membranes.

The key challenges and considerations for the development of this compound include:

-

Formulation: Given its likely low solubility at intestinal pH, formulation strategies such as salt formation or the use of solubility enhancers may be necessary to ensure adequate bioavailability.

-

Solid Form Control: A thorough polymorph screen is essential to identify the most stable crystalline form and mitigate any risks associated with solid-state transformations during manufacturing and storage.

-

Stability: Forced degradation studies are required to establish a stability-indicating analytical method and to define appropriate packaging and storage conditions to prevent degradation.

Ultimately, the theoretical and predictive insights provided in this guide must be substantiated with rigorous experimental data. The protocols outlined herein provide a validated, authoritative framework for generating the necessary physicochemical data to support the successful development of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine as a potential drug candidate.

References

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Labinsights.net. Available at: [Link]

-

Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

J. M. Sanchez-Ruiz. (1992). Differential scanning calorimetry of pharmaceuticals. News-Medical.Net. Available at: [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. PHARMANEST. Available at: [Link]

-

Differential Scanning Calorimetry of Pharmaceuticals. (2018). News-Medical.net. Available at: [Link]

-

Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2024). Particle.dk. Available at: [Link]

-

XRPD — X-Ray Powder Diffraction. XRPD.eu. Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Available at: [Link]

-

Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho. Available at: [Link]

-

XRPD for Small Molecule Drugs. DANNALAB. Available at: [Link]

-

X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review. Available at: [Link]

-

X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. Available at: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2015). SciELO. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. (2012). National Institutes of Health (PMC). Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Available at: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (2024). Broughton. Available at: [Link]

-

Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. (2019). DergiPark. Available at: [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal. Available at: [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Available at: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (2007). National Institutes of Health (PMC). Available at: [Link]

-

Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. (2016). ResearchGate. Available at: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2024). ResolveMass. Available at: [Link]

Sources

- 1. 1160924-36-6|1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine|BLD Pharm [bldpharm.com]

- 2. 1-((5-bromopyridin-3-yl)methyl)-4-methylpiperazine CAS#: 1160924-36-6 [m.chemicalbook.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. scielo.br [scielo.br]

- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. enamine.net [enamine.net]

- 13. particle.dk [particle.dk]

- 14. XRPD for Small Molecule Drugs â DANNALAB [dannalab.com]

- 15. quercus.be [quercus.be]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. XRPD â X-Ray Powder Diffraction | Educational Resource & Guide [xrpd.eu]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. veeprho.com [veeprho.com]

- 20. news-medical.net [news-medical.net]

- 21. onyxipca.com [onyxipca.com]

- 22. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 23. resolvemass.ca [resolvemass.ca]

- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine (CAS: 1160924-36-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, potential applications, and safety considerations, offering a valuable resource for professionals in the field.

Chemical Identity and Physicochemical Properties

1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a substituted pyridine derivative featuring a methylpiperazine moiety linked to the pyridine ring via a methylene bridge. This structural arrangement makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1160924-36-6 | [1] |

| Molecular Formula | C₁₁H₁₆BrN₃ | [2] |

| Molecular Weight | 270.17 g/mol | [2] |

| SMILES Code | CN1CCN(CC2=CC(Br)=CN=C2)CC1 | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

It is important to distinguish this compound from its isomer, 1-(5-Bromopyridin-3-yl)-4-methylpiperazine (CAS: 1130759-48-6), where the piperazine ring is directly attached to the pyridine ring. The presence of the methylene linker in the specified compound significantly influences its conformational flexibility and reactivity.

Synthesis and Manufacturing

The synthesis of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine typically involves the reaction of a suitable 5-bromopyridine precursor with 1-methylpiperazine. A common synthetic strategy is the reductive amination of 5-bromo-3-pyridinecarboxaldehyde with 1-methylpiperazine.

Illustrative Synthetic Workflow

Sources

Spectroscopic Signature of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the novel compound 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. The guide emphasizes the synergy between data and structural interpretation, providing a foundational understanding for its application in medicinal chemistry and materials science.

Introduction

1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a heterocyclic compound featuring a bromopyridine moiety linked to a methylpiperazine group via a methylene bridge. The unique arrangement of its functional groups suggests potential applications in pharmaceutical development, where substituted pyridines and piperazines are common pharmacophores. Accurate characterization of its spectral properties is paramount for confirming its identity, assessing purity, and understanding its chemical behavior. This guide serves as a detailed reference for the spectroscopic signature of this compound.

Molecular Structure and Spectroscopic Overview

The structural framework of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine dictates its interaction with electromagnetic radiation and its fragmentation behavior in mass spectrometry. The key structural features to consider are:

-

3,5-Disubstituted Pyridine Ring: The electronegative nitrogen and bromine atoms significantly influence the electronic environment of the aromatic protons and carbons.

-

N-Methylpiperazine Ring: This saturated heterocycle exhibits characteristic aliphatic signals in NMR and specific fragmentation patterns in MS.

-

Benzylic Methylene Bridge: The -CH2- group connecting the pyridine and piperazine rings provides a distinct signal and is a key site for fragmentation.

Caption: Molecular structure of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-6 (Pyridine) |

| ~8.4 | d | 1H | H-2 (Pyridine) |

| ~7.8 | t | 1H | H-4 (Pyridine) |

| ~3.5 | s | 2H | -CH₂- (Benzylic) |

| ~2.4 | br s | 8H | -CH₂- (Piperazine) |

| ~2.2 | s | 3H | -CH₃ (N-Methyl) |

Interpretation:

-

The aromatic region is expected to show three distinct signals for the pyridine ring protons. The protons at positions 2 and 6 will appear at the lowest field due to the deshielding effect of the adjacent nitrogen atom. The bromine at position 5 will further influence the chemical shifts.

-

The benzylic methylene protons are expected to appear as a singlet around 3.5 ppm.

-

The eight protons of the piperazine ring are chemically equivalent and are expected to appear as a broad singlet around 2.4 ppm.

-

The N-methyl protons will give a sharp singlet at a higher field, around 2.2 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~135 | C-3 (Pyridine) |

| ~120 | C-5 (Pyridine, C-Br) |

| ~60 | -CH₂- (Benzylic) |

| ~55 | -CH₂- (Piperazine, C-N) |

| ~53 | -CH₂- (Piperazine, C-N) |

| ~46 | -CH₃ (N-Methyl) |

Interpretation:

-

The pyridine carbons will resonate at low field, with the carbon bearing the bromine (C-5) appearing at a relatively higher field compared to the other aromatic carbons due to the heavy atom effect.

-

The benzylic carbon will appear around 60 ppm.

-

The piperazine carbons adjacent to the nitrogens will have chemical shifts in the range of 53-55 ppm.[1]

-

The N-methyl carbon will be the most upfield signal, appearing around 46 ppm.[2][3]

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum

| m/z | Interpretation |

| 270/272 | [M+H]⁺ (Molecular ion peak, bromine isotope pattern) |

| 171/173 | [M - C₅H₁₁N₂]⁺ (Loss of methylpiperazine radical) |

| 99 | [C₅H₁₁N₂]⁺ (Methylpiperazine fragment) |

| 58 | [C₃H₈N]⁺ (Piperazine ring fragmentation) |

Interpretation:

The mass spectrum is expected to show a molecular ion peak [M+H]⁺ at m/z 270 and 272 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. The major fragmentation pathway is likely the cleavage of the benzylic C-N bond. This would result in a prominent fragment corresponding to the bromopyridinylmethyl cation at m/z 171/173 and a fragment for the methylpiperazine radical cation at m/z 99.[4][5][6] Further fragmentation of the piperazine ring can lead to smaller ions, such as the one at m/z 58.[4][5][6]

Experimental Protocol: Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2800 | Strong | C-H stretch (Aliphatic - CH₂, CH₃) |

| ~1600, ~1570 | Medium | C=C and C=N stretching (Pyridine ring) |

| ~1450 | Medium | CH₂ bending |

| ~1100 | Medium | C-N stretching |

| ~800 | Strong | C-H out-of-plane bending (3,5-disubstituted pyridine) |

| ~600 | Medium | C-Br stretching |

Interpretation:

The IR spectrum will be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Strong bands corresponding to aliphatic C-H stretches from the piperazine and methyl groups will be observed below 3000 cm⁻¹.[7] The characteristic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1570 cm⁻¹ region.[8][9] A strong band around 800 cm⁻¹ is indicative of the out-of-plane C-H bending for a 3,5-disubstituted pyridine ring.[8] The C-N stretching of the piperazine and the C-Br stretching will appear in the fingerprint region.

Experimental Protocol: IR Spectroscopy

Caption: Procedure for acquiring an FTIR spectrum.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a detailed and authoritative reference for the characterization of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. The predicted NMR, MS, and IR data, along with their interpretations, offer a robust framework for the identification and structural elucidation of this compound. The provided experimental protocols serve as a practical starting point for researchers in the field. This guide underscores the importance of a multi-technique spectroscopic approach for the unambiguous characterization of novel chemical entities in drug discovery and development.

References

-

Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI. Retrieved from [Link]

-

Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GCMS and GCIRD. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. Retrieved from [Link]

-

Correlations of the infrared spectra of some pyridines. (n.d.). Semantic Scholar. Retrieved from [Link]

-

BZP/piperazines drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction. Retrieved from [Link]

-

3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. (2024, October 3). PubMed Central. Retrieved from [Link]

-

1-Benzylpiperazine. (n.d.). PubChem. Retrieved from [Link]

-

1-Benzylpiperazine. (n.d.). NIST WebBook. Retrieved from [Link]

-

MBZP. (2016, July 14). mzCloud. Retrieved from [Link]

-

1-Benzylpiperazine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. (n.d.). ProQuest. Retrieved from [Link]

-

FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Retrieved from [Link]

-

Analysis of the NMR Spectrum of Pyridine. (n.d.). AIP Publishing. Retrieved from [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). YouTube. Retrieved from [Link]

-

Methylbenzylpiperazine. (n.d.). Wikipedia. Retrieved from [Link]

-

Analysis of the NMR Spectrum of Pyridine. (n.d.). AIP Publishing. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental). (n.d.). HMDB. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

-

N-Methylpiperazine. (n.d.). Wikipedia. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

1-Methyl-4-benzylpiperazine. (n.d.). chemeurope.com. Retrieved from [Link]

-

1-Methyl-4-(4-methylphenyl)piperazine. (n.d.). SpectraBase. Retrieved from [Link]

-

BENZYLPIPERAZINE. (2005, June 1). SWGDRUG.org. Retrieved from [Link]

-

NPS Discovery — New Drug Monograph 2025 4F-MBZP. (2025, June 18). The Center for Forensic Science Research & Education. Retrieved from [Link]

-

1-Benzylpiperazine. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]

- 3. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. semanticscholar.org [semanticscholar.org]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

Solubility of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine in different solvents

An In-depth Technical Guide to the Solubility of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine in Different Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine, a compound of interest in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will explore the physicochemical properties of the target molecule, outline established methodologies for solubility assessment, and discuss the principles of solvent selection, thereby providing a robust roadmap for its biopharmaceutical characterization.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in pharmaceutical sciences. For an orally administered drug, dissolution is the first and often rate-limiting step for absorption. Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of promising therapeutic candidates.[1] Therefore, a thorough understanding of the solubility profile of a new chemical entity (NCE) like 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine in various solvents is paramount for successful formulation development and for ensuring reliable outcomes in biological assays.

The choice of solvent is not only crucial for the final drug formulation but also plays a significant role throughout the drug development process, including synthesis, purification, and crystallization.[2][3] Selecting an appropriate solvent system requires a careful balance of factors including the desired solubility, safety, environmental impact, and regulatory compliance.[2]

Physicochemical Profile of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine

Chemical Structure:

Image Caption: 2D structure of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine

The molecule possesses a bromopyridine ring, which is relatively non-polar, and a methylpiperazine group, which contains tertiary amines. The presence of these nitrogen atoms suggests that the molecule is a weak base and its solubility will be pH-dependent.

Predicted Physicochemical Properties:

A summary of predicted physicochemical properties for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine and a related analog is presented in Table 1. These parameters are crucial for understanding the molecule's solubility characteristics.

| Property | 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine | 1-((5-bromopyridin-3-yl)methyl)piperazine | Reference |

| Molecular Formula | C11H16BrN3 | C10H14BrN3 | [4][5] |

| Molecular Weight | 270.17 g/mol | 256.14 g/mol | [4][6] |

| Predicted XLogP3 | 1.8 | 0.7 | [6][7] |

| Hydrogen Bond Donor Count | 0 | 1 | [6][8] |

| Hydrogen Bond Acceptor Count | 3 | 3 | [6][8] |

| Predicted Boiling Point | 341.1±42.0 °C | Not Available | [9] |

Interpretation of Physicochemical Properties:

-

pKa (Predicted): The presence of the piperazine and pyridine nitrogen atoms makes this compound basic. The pKa values will dictate the degree of ionization at different pH values. Ionized forms are generally more water-soluble.[10] Understanding the pKa is crucial for predicting solubility in aqueous buffers of varying pH, which is relevant to physiological conditions in the gastrointestinal tract.[11]

-

LogP (Partition Coefficient): The predicted XLogP3 value of 1.8 suggests that the compound is moderately lipophilic. Generally, higher lipophilicity correlates with lower aqueous solubility.[12][13] The balance between lipophilicity and hydrophilicity is a key factor in both solubility and membrane permeability.

-

Hydrogen Bonding: The molecule has three hydrogen bond acceptors (the nitrogen atoms). The ability to form hydrogen bonds with solvent molecules, particularly water, can enhance solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

Determining the solubility of a compound is an essential experimental undertaking. There are two primary types of solubility measurements: thermodynamic and kinetic solubility.[14]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the concentration of a solute in a saturated solution in equilibrium with the solid phase. The shake-flask method is the gold standard for determining thermodynamic solubility.[14]

-

Kinetic Solubility: This measures the concentration at which a compound, dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer, starts to precipitate. This is a higher throughput method often used in early drug discovery.[15]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from established guidelines and best practices.[14][16]

Objective: To determine the equilibrium solubility of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine in various solvents.

Materials:

-

1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 N HCl, Ethanol, Methanol, DMSO, DMF, Acetone)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

-

From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

-

Analyze the calibration standards by HPLC to generate a standard curve of peak area versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material at the bottom of the vial.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be determined experimentally.[16]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Data Analysis:

-

Using the standard curve, determine the concentration of the compound in the diluted supernatant.

-

Calculate the original concentration in the undiluted supernatant, which represents the thermodynamic solubility.

-

Workflow for Solubility Determination

The following diagram illustrates the workflow for determining the thermodynamic solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Solvent Selection Strategy

The choice of solvents for solubility screening should be guided by their intended application and their physicochemical properties.[17] A range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be evaluated.

Table 2: Common Solvents for Pharmaceutical Development

| Solvent | Class | Polarity Index | Use Case |

| Water | Aqueous | 10.2 | Primary vehicle for oral formulations |

| PBS (pH 7.4) | Aqueous Buffer | ~10.2 | Simulates physiological pH |

| Ethanol | Protic | 4.3 | Co-solvent in formulations |

| Methanol | Protic | 5.1 | Synthesis, purification (toxic for final formulations)[18] |

| DMSO | Aprotic | 7.2 | Stock solutions for biological assays, some topical formulations |

| DMF | Aprotic | 6.4 | Synthesis, purification (toxic for final formulations)[18] |

| Acetone | Aprotic | 5.1 | Co-solvent, cleaning |

Rationale for Solvent Choices:

-

Aqueous Buffers (Water, PBS): Essential for determining solubility under physiological conditions, which is a key indicator of potential oral bioavailability.[19][20]

-

Alcohols (Ethanol, Methanol): Often used as co-solvents to enhance the solubility of poorly water-soluble drugs.[14]

-

Aprotic Solvents (DMSO, DMF, Acetone): Useful for solubilizing a wide range of compounds and are commonly used in early-stage drug discovery for preparing stock solutions.[21] However, their use in final formulations is often restricted due to toxicity.[18]

Factors Influencing the Solubility of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine

Several factors will influence the solubility of this compound:

-

pH: As a basic compound, its solubility in aqueous media is expected to be highly pH-dependent. In acidic solutions, the nitrogen atoms will be protonated, forming more soluble salts. Therefore, solubility is expected to be higher at lower pH values.

-

Temperature: For most solids, solubility increases with temperature. This relationship should be experimentally determined if temperature variations are expected during manufacturing or storage.

-

Solid-State Properties: The crystalline form (polymorphism) of the compound can significantly impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[14]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine. By understanding its physicochemical properties and applying robust experimental methodologies, researchers can generate the critical data needed to advance its development.

Future work should focus on experimentally determining the thermodynamic solubility in a range of pharmaceutically relevant solvents, investigating the pH-solubility profile, and characterizing the solid-state properties of the compound. This data will be invaluable for guiding formulation strategies and ensuring the successful progression of this compound through the drug development pipeline.

References

- Avdeef, A. (2007).

- Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.

- MDPI. (2024).

- ACD/Labs. (n.d.).

- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

- APC. (2020).

- Scribd. (n.d.). Pharmaceutical Solvents in Product Development.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- ECHEMI. (n.d.). 1-(5-bromopyridin-3-yl)-4-methylpiperazine.

- ResearchGate. (2025). Request PDF: Using Measured pK(a)

- Pion Inc. (2023). What is pKa and how is it used in drug development?.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx.

- European Medicines Agency (EMA). (2020).

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019).

- World Health Organization (WHO). (2018).

- BLDpharm. (n.d.). 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.

- ECHEMI. (n.d.). 1-((5-bromopyridin-3-yl)methyl)piperazine.

- PubChem. (n.d.). 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine.

- PubChemLite. (n.d.). 1-(5-bromopyridin-3-yl)-4-methylpiperazine.

- ChemicalBook. (n.d.). 1-((5-bromopyridin-3-yl)methyl)-4-methylpiperazine.

- BLDpharm. (n.d.). 1-((5-Bromopyridin-3-yl)methyl)piperazine.

- PubChemLite. (n.d.). 1-(5-bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride.

- Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 3. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 4. 1160924-36-6|1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine|BLD Pharm [bldpharm.com]

- 5. 1-((5-bromopyridin-3-yl)methyl)-4-methylpiperazine CAS#: 1160924-36-6 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - 1-(5-bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride (C11H16BrN3) [pubchemlite.lcsb.uni.lu]

- 8. 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine | C12H18BrN3 | CID 86642886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 12. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 17. mdpi.com [mdpi.com]

- 18. scribd.com [scribd.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. database.ich.org [database.ich.org]

- 21. lifechemicals.com [lifechemicals.com]

Stability and degradation profile of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine

An In-depth Technical Guide to the Stability and Degradation Profile of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine

Foreword

As a Senior Application Scientist, my experience in pharmaceutical development has repeatedly demonstrated that a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory checkbox but the very foundation of a successful drug development program. It informs formulation, packaging, storage, and ultimately, patient safety. This guide is crafted for fellow researchers, scientists, and drug development professionals who are tasked with characterizing molecules like 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.

This document is not a simple recitation of facts; it is a technical guide to investigation. Given that this specific molecule may be a novel intermediate or research compound, publicly available stability data is scarce. Therefore, this guide synthesizes established principles from international guidelines with documented degradation patterns of its core chemical moieties—bromopyridine and methylpiperazine—to provide a robust framework for predicting, testing, and understanding its stability profile. We will explore the "why" behind the "how," grounding our experimental designs in sound scientific rationale.

Molecular Overview and Physicochemical Properties

1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is a heterocyclic compound featuring a brominated pyridine ring linked via a methylene bridge to a methylpiperazine moiety. This structure is common in medicinal chemistry, often serving as a key building block or intermediate. A thorough understanding of its stability begins with its fundamental properties.

Chemical Structure

Caption: Chemical structure of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.

Physicochemical Data Summary

A summary of known and predicted physicochemical properties is crucial for designing stability and analytical protocols.

| Property | Value / Information | Source / Note |

| CAS Number | 1160924-36-6 | [1][2] |

| Molecular Formula | C11H16BrN3 | [1][2] |

| Molecular Weight | 270.17 g/mol | [1] |

| Appearance | Likely a solid (predicted) | Based on similar structures |

| Storage Rec. | 2-8°C, Sealed in dry conditions | [1] |

| Predicted pKa | Two basic centers: piperazine nitrogen (~8-9) and pyridine nitrogen (~2-3) | Based on analogous structures |

| Predicted Solubility | Expected to be soluble in organic solvents and acidic aqueous solutions | General chemical principles |

The recommendation for refrigerated and dry storage immediately suggests a potential susceptibility to thermal degradation and hydrolysis.[1] The presence of two basic nitrogen atoms implies that the molecule's charge, and therefore its solubility and reactivity, will be highly dependent on pH.

Forced Degradation (Stress Testing) Framework

Forced degradation studies are the cornerstone of stability analysis, mandated by regulatory bodies like the ICH to identify likely degradation products and establish the intrinsic stability of a molecule.[3][4][5] The objective is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[5][6]

The experimental design must be rooted in identifying the potential liabilities of the molecule's constituent parts: the piperazine ring, the bromopyridine ring, and the methylene bridge.

Caption: General workflow for a forced degradation study.

Hydrolytic Degradation (Acidic, Basic, Neutral)

Scientific Rationale: Hydrolysis studies assess susceptibility to degradation in aqueous environments across a pH range, simulating potential conditions during formulation or in physiological environments. Halogenated pyridines can be susceptible to hydrolysis, and the piperazine ring's basicity will be a key factor.[7][8]

Protocol:

-

Prepare three sets of solutions of the compound (~1 mg/mL) in:

-

0.1 M Hydrochloric Acid (HCl)

-

Purified Water (for neutral hydrolysis)

-

0.1 M Sodium Hydroxide (NaOH)

-

-

If solubility is limited, a co-solvent like acetonitrile or methanol may be used, but its concentration should be kept to a minimum.

-

Incubate the solutions in a temperature-controlled bath (e.g., 60°C).

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

-

Immediately neutralize the acidic and basic samples before analysis to prevent further degradation.

-

Analyze all samples using a validated stability-indicating HPLC method.

Oxidative Degradation

Scientific Rationale: Tertiary amines, such as the methylpiperazine moiety, are known to be susceptible to oxidation, primarily forming N-oxides. The electron-rich pyridine ring and the benzylic-like methylene bridge are also potential sites for oxidative attack.[9][10] Studies on piperazine itself confirm its degradation via oxidation, which can be catalyzed by metal ions.[11][12]

Protocol:

-

Prepare a solution of the compound (~1 mg/mL) in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., to a final concentration of 3% H2O2).

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at appropriate time points.

-

Causality Note: Using a common oxidant like H2O2 provides a general assessment of oxidative liability. If metal catalysis is suspected (e.g., from manufacturing equipment), studies can be repeated with the addition of metal ions like Cu2+.[11]

Photolytic Degradation

Scientific Rationale: The presence of a carbon-bromine (C-Br) bond on an aromatic ring makes the molecule a candidate for photolytic degradation.[7] UV or visible light can induce cleavage of the C-Br bond, leading to radical-mediated degradation pathways. Bromopyridines are noted to be light-sensitive.[13][14]

Protocol:

-

Expose solid powder and a solution of the compound to a calibrated light source as specified in ICH Q1B guidelines.[3] This typically involves exposure to cool white fluorescent and near-ultraviolet lamps.

-

A dark control sample, wrapped in aluminum foil, must be run in parallel to differentiate between thermal and photolytic degradation.

-

Analyze the samples after the specified exposure period.

Thermal Degradation

Scientific Rationale: Thermal stress testing evaluates the stability of the molecule at elevated temperatures, which is critical for determining appropriate manufacturing and storage conditions. Piperazine derivatives are known to undergo thermal degradation, often via nucleophilic substitution (SN2) reactions leading to ring-opening.[11][15][16]

Protocol:

-

Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C).

-

Simultaneously, expose a solution of the compound to the same temperature.

-

Analyze samples at various time points to determine the rate and profile of degradation.

Predicted Degradation Pathways and Products

Based on the chemical nature of the bromopyridine and methylpiperazine moieties, we can propose several likely degradation pathways. The identification of these products would be confirmed using LC-MS/MS for mass determination and fragmentation analysis, followed by isolation and NMR for definitive structure elucidation.

Caption: Proposed major degradation pathways for the target molecule.

Key Predicted Degradants

| Degradation Pathway | Predicted Degradant Structure | Rationale |

| Oxidation | 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine 1-oxide | The tertiary amine of the piperazine ring is the most electron-rich and sterically accessible site for N-oxidation. This is a very common pathway for such compounds.[10] |

| Oxidation | 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine 4-oxide | The pyridine nitrogen can also be oxidized to an N-oxide, though it is generally less reactive than the aliphatic tertiary amine.[17] |

| Photolysis | 1-((Pyridin-3-yl)methyl)-4-methylpiperazine | Homolytic cleavage of the C-Br bond upon exposure to UV light, followed by hydrogen abstraction from the solvent. Bromoaromatic compounds are known to be light-sensitive.[7][13] |

| Hydrolysis (Basic) | 1-((5-Hydroxypyridin-3-yl)methyl)-4-methylpiperazine | Nucleophilic aromatic substitution of the bromine atom by a hydroxide ion, particularly under basic and/or thermal stress conditions. |

| Thermal Degradation | Ring-opened piperazine derivatives | High thermal stress can lead to complex degradation, including SN2-mediated ring-opening of the piperazine moiety, a known pathway for piperazine itself.[11][15] |

Analytical Methodologies

A robust, stability-indicating analytical method is essential. The primary technique will be High-Performance Liquid Chromatography (HPLC), as it can separate the parent compound from its degradation products, allowing for accurate quantification of stability.

Stability-Indicating HPLC-UV Method

Objective: To develop a method where the parent peak is resolved from all degradation product peaks and any formulation excipients.

Starting Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). A C18 phase provides good retention for moderately polar compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. (Provides good peak shape for basic analytes).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-programmed gradient from ~5% to 95% Mobile Phase B to ensure elution of all components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector, monitoring at multiple wavelengths (e.g., 254 nm, and the compound's λmax if known). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This is achieved by analyzing the stressed samples and demonstrating that all degradant peaks are resolved from the main peak.

LC-MS/MS for Degradant Identification

Objective: To obtain mass information for the unknown peaks observed in the HPLC analysis to aid in structure elucidation.

Protocol:

-

Utilize the developed HPLC method as the front-end separation for a mass spectrometer.

-

Employ a soft ionization technique, such as Electrospray Ionization (ESI), in positive mode, as the molecule contains basic nitrogens that are easily protonated.

-

Acquire full scan mass spectra to determine the molecular weight of the degradation products.

-

Perform tandem MS (MS/MS) experiments on the degradant masses to obtain fragmentation patterns. These patterns provide structural clues that, when compared to the parent compound's fragmentation, can pinpoint the site of modification.

Recommendations for Storage and Handling

Based on the predictive stability profile derived from the molecule's structural components, the following handling and storage procedures are recommended until empirical data proves otherwise:

-

Storage Temperature: Refrigerate at 2-8°C .[1] This mitigates potential thermal degradation pathways.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and in tightly sealed containers. This minimizes exposure to oxygen and moisture, reducing the risk of oxidative degradation and hydrolysis.

-

Light Protection: Store in amber vials or protect from light by other means to prevent photolytic degradation of the C-Br bond.[7][14]

-

pH Avoidance: Avoid highly basic conditions during formulation or processing, as this may promote hydrolysis of the bromopyridine moiety.

Conclusion

While specific experimental data for 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine is not widely published, a robust stability testing plan can be developed based on first principles and data from its constituent chemical moieties. The primary anticipated liabilities include oxidation of the piperazine nitrogen , photolytic cleavage of the carbon-bromine bond , and potential hydrolysis under basic conditions . A systematic forced degradation study, executed according to ICH guidelines and analyzed with a validated stability-indicating HPLC method, is the definitive path to elucidating its degradation profile. The insights gained from such a study are indispensable for the successful development of any product containing this molecule.

References

- Benchchem. An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHke4f7_iqN-5L6N8GT4kVm3r9eBYQ3J5fes-y9WstvMtL2pwyBNrk7qYfK0VmOEE7cf-E6CqL38GzaN5rDd19uskIATsdI-RnCvfUX7-dqfcxLfp9nOWnIlzbaIZ-jyPQGStdGZCUhhASbNIsxV2qRM0utowH6dNX5B6bbyHuGZKmwIFAhmZzrtCdQDcNEcyhvJJJ_o8a2dIl1GL1fdvjsRwZnGTW9W60QwVLsQoRXsrrHRazyMw==]

- Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acsearthspacechem.9b00164]

- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. MedCrave online. [URL: https://medcraveonline.

- Velev, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Impeto. [URL: https://impeto.

- Benchchem. An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELvU5Rujs3mnAGvp4ufZLRaxEpM3YHWHOshQ8hjuJS_OkxO_-6sIPLxCxzsNdYuvhyJ5ePshN_bRVj8HuLkZi1RpkgowzqARkYq7SyLye9525DkhiB4eEf5mgutr6nLp8meNOraQJ76Ax-JMB4eBmvQ2uOzv1jOIRt69MYcj_QxJTdWkF9QZpxtMODrd1BtZIv_lsLSKPyG7sIjPVWwKWqRvLMOBpIGdke3UanLzuYT7hh]

- Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [URL: https://dspace.utexas.edu/handle/2152/ETD-UT-2010-08-2002]

- ECHEMI. 1-(5-bromopyridin-3-yl)-4-methylpiperazine. [URL: https://www.echemi.com/products/1130759-48-6.html]

- Jubilant Ingrevia Limited. 2-Bromopyridine Safety Data Sheet. [URL: https://www.jubilantingrevia.com/upload/files/2-Bromopyridine-SDS-63fa300484197.pdf]

- Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. Cambridge Open Engage. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75159337d6691421874b3]

- ACS Publications. Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acsearthspacechem.0c00223]

- Petride, H., Draghici, C., Florea, C., & Maganu, M. (2008). Scheme 4 Oxidation by RuO 4 of piperazine derivative 30. ResearchGate. [URL: https://www.researchgate.

- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. SciSpace. [URL: https://typeset.

- Li, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [URL: https://ris.utwente.nl/ws/portalfiles/portal/271295241/Oxidative_degradation_of_Piperazine_PZ_in_aqueous_KOH_K2CO3_solutions.pdf]

- Shaikh, M. S., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers. [URL: https://www.sciencedirect.com/science/article/pii/S187610701730055X]